molecular formula C20H28N6O2 B2955493 N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-49-2

N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2955493
CAS No.: 946360-49-2
M. Wt: 384.484
InChI Key: ZANKLDLMODYFAA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a diethylamino propyl group, a p-tolyl group (which is a toluene derivative), and an imidazo[2,1-c][1,2,4]triazine ring which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic ring and the attachment of the diethylamino propyl and p-tolyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the heterocyclic ring and multiple functional groups. The diethylamino propyl group would likely impart some basicity to the compound, while the p-tolyl group is a type of aryl group which is commonly found in the structure of diverse chemical compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diethylamino group could make it somewhat basic, and the presence of the heterocyclic ring could influence its stability and reactivity .

Scientific Research Applications

Reactivity with Nucleophiles

Research by Sadchikova and Mokrushin (2014) explored the reactivity of related imidazo[1,5-c][1,2,4]triazines with nucleophiles, demonstrating the possibility of selective formation of monoamides. This study underlines the chemical versatility of such compounds, enabling the synthesis of novel heterocycles like benzoxazepines, benzodiazepines, and hydrazinoimidazoles, which could have further applications in drug design and development (Sadchikova & Mokrushin, 2014).

Synthesis and Reactions

Baig and Stevens (1981) focused on the synthesis and reactions of imidazo[5,1-c][1,2,4]triazines, elaborating on the formation of imidazolyl-hydrazones which undergo cyclization to yield triazine derivatives. This foundational research outlines the potential for creating compounds with varied biological activities, contributing to the drug discovery process (Baig & Stevens, 1981).

Dendrimeric Complexes

Uysal and Koç (2010) synthesized dendrimeric complexes based on triazine-centered ligands, which were characterized for their magnetic behaviors. The study offers insights into the applications of triazine derivatives in creating materials with specific magnetic properties, which could be useful in various technological and biomedical fields (Uysal & Koç, 2010).

Antitumor Properties

Stevens et al. (1984) explored the antitumor properties of certain imidazotetrazines, indicating the role of these compounds in cancer treatment. The study highlights the potential therapeutic applications of triazine derivatives, particularly as broad-spectrum antitumor agents (Stevens et al., 1984).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on this .

Future Directions

The future directions for the study of this compound would likely depend on its intended use. If it shows promise as a drug, for example, future studies might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-4-24(5-2)12-6-11-21-18(27)17-19(28)26-14-13-25(20(26)23-22-17)16-9-7-15(3)8-10-16/h7-10H,4-6,11-14H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANKLDLMODYFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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